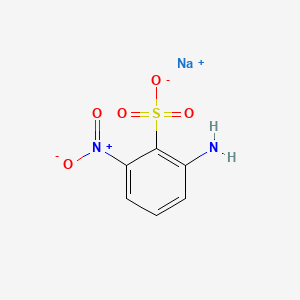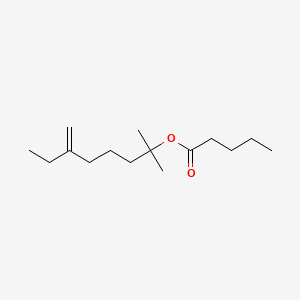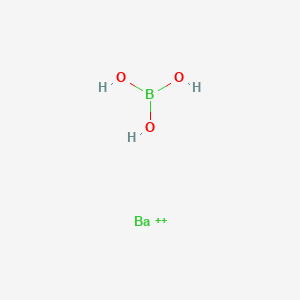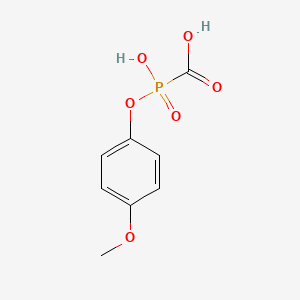
9-Methyl-7-(1-methylethylidene)-2-oxabicyclo(3.3.1)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalysts .
Biology
Biologically, this compound has shown potential in the development of new pharmaceuticals due to its ability to interact with various biological targets. It is being studied for its potential anticancer and antimicrobial properties .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
Compared to similar compounds, 9-METHYL-7-(1-METHYLETHYLIDENE)-2-OXABICYCLO[3.3.1]NONANE stands out due to its specific structural features and reactivity.
Propriétés
Numéro CAS |
94291-47-1 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
9-methyl-7-propan-2-ylidene-2-oxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H20O/c1-8(2)11-6-10-4-5-13-12(7-11)9(10)3/h9-10,12H,4-7H2,1-3H3 |
Clé InChI |
TUXXEIDBPWUQHY-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCOC1CC(=C(C)C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)



